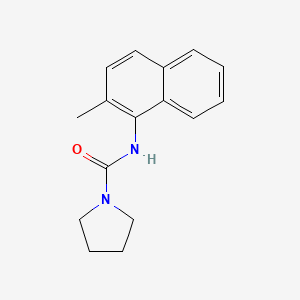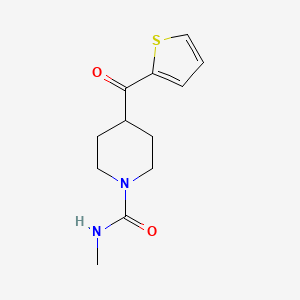
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, also known as MNPA, is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells. Additionally, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to reduce the production of reactive oxygen species (ROS) and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer activities, and its ability to modulate immune responses. However, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide also has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide also has limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has significant potential for the development of novel therapeutics for various diseases. Future research directions include the optimization of the synthesis method to improve the yield and purity of N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, the evaluation of its efficacy in animal models of disease, and the identification of its molecular targets and signaling pathways. Additionally, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide can be used as a lead compound for the development of more potent and selective derivatives with improved pharmacokinetic properties. Overall, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is a promising compound with significant potential for the development of novel therapeutics for various diseases.
合成方法
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is synthesized through a multistep process involving the reaction of 2-methylnaphthalene with ethyl chloroacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with pyrrolidine-1-carboxylic acid. The synthesis of N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is a complex and time-consuming process, requiring specialized equipment and expertise.
科学研究应用
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, including COX-2 and iNOS.
属性
IUPAC Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13-6-2-3-7-14(13)15(12)17-16(19)18-10-4-5-11-18/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJZXHDWYGLMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)
![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
